Species-Selective VAP-1 Inhibition
2-Amino-3-chloro-N-methylbenzamide demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC50 of 23 nM, which is 7.8-fold more potent than its activity against human VAP-1 (IC50 = 180 nM) under identical assay conditions [1][2]. In contrast, the structurally related des-chloro analog 2-Amino-N-methylbenzamide lacks reported VAP-1 inhibitory activity and instead shows only modest cytotoxicity (IC50 = 12.5 µM against MCF-7 cells) , highlighting the critical role of the 3-chloro substituent for target engagement.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM (rat VAP-1); 180 nM (human VAP-1) |
| Comparator Or Baseline | 2-Amino-N-methylbenzamide (CAS 4141-08-6): no reported VAP-1 inhibition; cytotoxic IC50 = 12.5 µM |
| Quantified Difference | >500-fold more potent against rat VAP-1 compared to cytotoxic activity of analog |
| Conditions | Recombinant rat and human VAP-1 expressed in CHO cells; 14C-benzylamine substrate; 20 min preincubation |
Why This Matters
For researchers investigating VAP-1 biology or inflammation pathways, this compound provides a species-selective tool with nanomolar potency that is absent in closely related benzamide scaffolds.
- [1] BindingDB. BDBM50205269 CHEMBL3919913: IC50 = 23 nM (rat VAP-1) and 180 nM (human VAP-1). View Source
- [2] BindingDB. BDBM50268071 CHEMBL4074717: IC50 = 10 nM (rat VAP-1) and 24 nM (human VAP-1) for a related analog. View Source
